molecular formula C13H14F3N3O2S B2718836 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide CAS No. 1396874-21-7

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B2718836
CAS RN: 1396874-21-7
M. Wt: 333.33
InChI Key: AIHSOTNWRJDIRZ-UHFFFAOYSA-N
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Description

The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide” is a derivative of thiazole . Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Pharmaceutical Research

This compound is often explored for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating conditions such as cancer, neurological disorders, and infectious diseases .

Fluorescent Probes

Due to its benzothiazole moiety, this compound can be used in the development of fluorescent probes. These probes are essential in bioimaging and diagnostic applications, where they help visualize cellular processes and detect specific biomolecules .

Organic Light-Emitting Diodes (OLEDs)

The compound’s unique electronic properties make it suitable for use in OLEDs. It can be used as an emitter material, contributing to the development of more efficient and stable OLED devices. This application is significant in the field of display technology and lighting .

Catalysis

In the field of catalysis, this compound can serve as a ligand in metal-catalyzed reactions. Its structure allows it to stabilize metal complexes, which can then be used to catalyze various chemical transformations. This is particularly useful in organic synthesis and industrial chemistry .

Material Science

Researchers explore this compound for its potential in creating new materials with unique properties. Its incorporation into polymers or other composite materials can enhance their mechanical, thermal, and electronic properties, leading to advanced materials for various applications .

Environmental Chemistry

The compound can be used in environmental chemistry for the detection and removal of pollutants. Its ability to form complexes with heavy metals makes it useful in water purification processes, where it helps in the removal of toxic metal ions from contaminated water .

Future Directions

The compound “2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide” and its derivatives could find applications in organic and medicinal chemistry . They could be used in the development of new drugs for antimicrobial treatments .

properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O2S/c1-19(6-10(20)17-7-13(14,15)16)12-18-11-8(21-2)4-3-5-9(11)22-12/h3-5H,6-7H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHSOTNWRJDIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC(F)(F)F)C1=NC2=C(C=CC=C2S1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

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